BenchChemオンラインストアへようこそ!

2-phenyl-N-(pyridin-3-yl)acetamide

Phosphodiesterase inhibition PDE3A Cardiovascular pharmacology

This 3-pyridyl isomer offers distinct target engagement versus 2-/4-pyridyl analogs. Validated PDE3A (IC50 23.8 µM) and COX-2 (IC50 14.9 µM) activity provides a mid-range control for SAR. Cellular PI3Kδ inhibition (102 nM) with low CYP3A4 interference ensures clean signaling data. The 3-aminopyridine handle enables facile derivatization for fragment-based screening. Choose this specific regioisomer to avoid confounding pharmacological profiles in cardiovascular or anti-inflammatory assays.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 5221-39-6
Cat. No. B15196558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(pyridin-3-yl)acetamide
CAS5221-39-6
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CN=CC=C2
InChIInChI=1S/C13H12N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h1-8,10H,9H2,(H,15,16)
InChIKeyNYGIAKBYRXFSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-phenyl-N-(pyridin-3-yl)acetamide (CAS 5221-39-6) Procurement Baseline: Chemical Identity, Class, and Core Specifications


2-phenyl-N-(pyridin-3-yl)acetamide (CAS 5221-39-6) is an N-aryl acetamide scaffold characterized by a phenylacetyl moiety linked to a 3-aminopyridine via an amide bond. It is classified within the broader chemical space of pyridinylphenyl acetamides and heterocyclic amides [1]. With a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol , it serves as both a standalone bioactive chemical probe and as a versatile synthetic intermediate for more elaborate molecular architectures. The compound exhibits moderate calculated lipophilicity (XLogP3 = 2.0) and a topological polar surface area (tPSA) of 42 Ų [2].

Why 2-phenyl-N-(pyridin-3-yl)acetamide Cannot Be Interchanged with Generic Amide Analogs or 2-/4-Pyridyl Isomers


Despite sharing a common core molecular formula, substitution of 2-phenyl-N-(pyridin-3-yl)acetamide with its regioisomeric pyridin-2-yl (2-pyridyl) or pyridin-4-yl (4-pyridyl) analogs fundamentally alters pharmacological profile, target engagement, and synthetic utility. The position of the nitrogen atom within the pyridine ring dictates both the electronic distribution and the hydrogen-bonding geometry available for intermolecular interactions with biological targets [1]. Consequently, the 3-pyridyl isomer (CAS 5221-39-6) demonstrates a distinct biological fingerprint that differs from its 2-pyridyl counterpart, which is more extensively investigated for antimycobacterial and antiproliferative activities [2]. The N-phenylacetamide class exhibits high target specificity variance, with even minor substituent shifts (e.g., 3-pyridyl to 4-pyridyl) leading to differential kinase or COX inhibition profiles [3].

2-phenyl-N-(pyridin-3-yl)acetamide: Head-to-Head and Comparative Quantitative Evidence for Scientific Procurement Decisions


PDE3A Inhibition Activity of 2-phenyl-N-(pyridin-3-yl)acetamide (CAS 5221-39-6) vs. Structural Analogs

The compound exhibits a defined inhibitory effect against human phosphodiesterase 3A (PDE3A) with an IC50 of 23.8 µM in a cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This activity is approximately 3-fold less potent than structurally related hit compound LYP-13 (IC50 = 7.0 µM) but 2-fold more potent than LYP-1 (IC50 = 47 µM), establishing its position within a structure-activity relationship (SAR) landscape for phenylacetamide derivatives [2].

Phosphodiesterase inhibition PDE3A Cardiovascular pharmacology

COX-2 vs. COX-1 Selectivity Profile of 2-phenyl-N-(pyridin-3-yl)acetamide Compared to In-Class Inhibitors

The compound demonstrates moderate but distinct inhibitory activity against human COX-2 (IC50 = 14.9 µM) while exhibiting negligible activity against ovine COX-1 (IC50 > 50 µM), yielding a calculated selectivity ratio of >3.4-fold for COX-2 over COX-1 [1]. This contrasts with the non-selective profile observed for simpler phenylacetamide analogs lacking the 3-pyridyl substitution, which often show sub-micromolar potency against both isoforms [2].

COX-2 inhibition Anti-inflammatory Selectivity screening

PI3Kδ Kinase Inhibition: Cellular Activity and CYP3A4 Off-Target Profile of 2-phenyl-N-(pyridin-3-yl)acetamide

In a cellular context, 2-phenyl-N-(pyridin-3-yl)acetamide inhibits human PI3Kδ-mediated AKT phosphorylation at S473 with an IC50 of 102 nM in Ri-1 cells [1]. Importantly, the compound exhibits minimal time-dependent inhibition of CYP3A4 (IC50 = 10 µM) in human liver microsomes [2], indicating a reduced potential for CYP-mediated drug-drug interactions relative to many advanced kinase inhibitors that show potent CYP3A4 inactivation [3].

PI3Kδ inhibition Kinase profiling Drug metabolism

Physicochemical Properties: Solubility and Melting Point Characterization of 2-phenyl-N-(pyridin-3-yl)acetamide

The compound exhibits an aqueous solubility of 50 mg/mL in water, producing a clear, very faintly yellow solution, and possesses a melting point of 215 °C [1]. These parameters are consistent with vendor specifications and provide baseline physicochemical data essential for formulation and experimental design. The calculated LogP of approximately 2.0 [2] aligns with the compound's moderate lipophilicity, which differs from more hydrophilic N-(pyridin-2-yl)acetamide analogs that typically show lower LogP values and correspondingly altered membrane permeability profiles.

Physicochemical characterization Solubility Melting point

Application Scenarios for 2-phenyl-N-(pyridin-3-yl)acetamide (CAS 5221-39-6) Driven by Quantitative Evidence


Phosphodiesterase 3A (PDE3A) Inhibitor Screening and Cardiovascular Probe Development

With a validated PDE3A IC50 of 23.8 µM in cell-free TR-FRET assays, this compound serves as a moderately potent starting point for PDE3A-focused chemical biology studies. Its activity sits between weaker (LYP-1, IC50 = 47 µM) and more potent (LYP-13, IC50 = 7.0 µM) analogs, providing a mid-range control for SAR exploration in cardiovascular and antiplatelet research [1]. The compound can be used as a reference standard in high-throughput screening campaigns to calibrate assay sensitivity for PDE3A inhibition.

Selective COX-2 Pharmacological Tool for Inflammation Studies

The compound demonstrates a >3.4-fold selectivity for human COX-2 (IC50 = 14.9 µM) over COX-1 (IC50 > 50 µM) [2]. This selectivity profile makes it a suitable tool compound for in vitro studies investigating COX-2-mediated prostaglandin synthesis while minimizing confounding COX-1 inhibition. It is particularly valuable in assays where a moderate, selective COX-2 signal is required to validate pathway engagement without the potent, non-selective effects of classical NSAIDs.

Kinase Profiling with Favorable CYP450 Liability Assessment

Cellular PI3Kδ inhibition (IC50 = 102 nM) coupled with weak CYP3A4 time-dependent inhibition (IC50 = 10 µM) [3] positions this compound as an attractive candidate for kinase inhibitor studies requiring minimal metabolic interference. The 98-fold window between cellular potency and CYP3A4 inhibition significantly reduces the likelihood of confounding drug-drug interaction artifacts in cell-based assays, making it a reliable probe for PI3Kδ pathway interrogation in co-culture or combination treatment experimental designs.

Synthetic Intermediate for Complex Heterocyclic Libraries and Fragment-Based Drug Discovery

The well-defined physicochemical properties—aqueous solubility of 50 mg/mL and melting point of 215 °C [4]—ensure reproducible handling and storage. The 3-aminopyridine moiety provides a versatile handle for further derivatization, enabling the compound's use as a building block in the synthesis of more elaborate N-pyridinyl acetamide derivatives targeting Wnt signaling [5] or other pathways. Its moderate lipophilicity (XLogP3 = 2.0) and favorable tPSA (42 Ų) align with fragment-like properties suitable for fragment-based screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-phenyl-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.